molecular formula C12H10BrN3O2 B2399869 N-(4-bromo-2-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide CAS No. 899749-18-9

N-(4-bromo-2-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide

Cat. No.: B2399869
CAS No.: 899749-18-9
M. Wt: 308.135
InChI Key: ZEIPYBUKPVIOAX-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide is an organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a bromine atom, a methyl group, and a carboxamide group attached to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide typically involves the reaction of 4-bromo-2-methylaniline with appropriate reagents to form the desired product. One common method involves the condensation of 4-bromo-2-methylaniline with a pyridazine derivative under controlled conditions. The reaction is usually carried out in an inert organic solvent, such as dichloromethane or toluene, at elevated temperatures to facilitate the formation of the carboxamide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-2-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide is unique due to the presence of the pyridazine ring, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O2/c1-7-6-8(13)2-3-9(7)14-12(18)10-4-5-11(17)16-15-10/h2-6H,1H3,(H,14,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIPYBUKPVIOAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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